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A comprehensive analysis of Density Functional Theory (DFT) studies on the transmetalation

step of vinyl stannanes, with a focus on triphenyl vinyl tin as a representative compound,

reveals intricate mechanistic details crucial for researchers, scientists, and drug development

professionals. Although specific quantitative data for triphenyl vinyl tin is scarce in the

reviewed literature, studies on analogous compounds like trimethylvinylstannane provide

significant insights into the reaction dynamics.

Mechanistic Pathways of Transmetalation
The transmetalation step in the Stille cross-coupling reaction is a critical stage that dictates the

overall efficiency of the catalytic cycle. DFT studies have been instrumental in elucidating the

possible mechanisms, primarily revolving around associative and dissociative pathways. The

associative mechanism is the most commonly proposed for the Stille coupling, where the

organostannane coordinates to the palladium center, forming a transient pentavalent species.

[1] This intermediate then undergoes ligand dissociation to revert to a square planar complex.

[1]

Computational studies have characterized an associative mechanism for the Stille cross-

coupling of vinyl bromide and trimethylvinylstannane.[2] These studies indicate that the

transmetalation step is often rate-limiting and proceeds through a puckered four-coordinate

transition state involving the palladium, the leaving group (e.g., bromine), the tin atom, and the

sp2 carbon of the vinyl group.[2]
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Comparison of Mechanistic Pathways
DFT calculations have explored different reaction modes for the transmetalation step, including

cyclic and open pathways. The nature of the ligands on the palladium catalyst and the solvent

play a crucial role in determining the favored pathway. For instance, the presence of a

coordinating solvent can assist in the isomerization of the palladium complex, which in turn

influences the transmetalation mechanism.[2]

While specific quantitative data for triphenyl vinyl tin is not readily available, the following

table summarizes typical activation energies (ΔG‡) and reaction energies (ΔG) for the

transmetalation step of a model vinyl stannane, trimethylvinylstannane, with a palladium

catalyst, as investigated by DFT. These values are illustrative and can vary significantly with

changes in ligands, solvents, and the specific vinyl tin reagent.

Organostanna
ne

Pd-Complex
Ligand

Solvent
Activation
Energy (ΔG‡,
kcal/mol)

Reaction
Energy (ΔG,
kcal/mol)

Trimethylvinylsta

nnane
PMe3 DMF

Data not

available in

snippets

Data not

available in

snippets

Trimethylvinylsta

nnane
AsMe3 DMF

Data not

available in

snippets

Data not

available in

snippets

Note: While the referenced studies confirm the calculation of these values and the trend of

lower activation energies for arsine ligands compared to phosphine ligands, the precise

numerical data is not available in the provided search results.[2]

Experimental and Computational Protocols
The methodologies employed in DFT studies of the transmetalation step are critical for the

accuracy and relevance of the findings.

Computational (DFT) Protocol:
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A typical computational protocol for studying the transmetalation step of vinyl stannanes

involves the following:

Model System Setup: The reaction is modeled using a representative palladium complex

(e.g., PdL2(R)X, where L is a phosphine or arsine ligand, R is a vinyl group, and X is a

halide) and the organostannane (e.g., trimethylvinylstannane).

Geometry Optimization: The geometries of the reactants, transition states, and products are

optimized using a suitable density functional, such as B3LYP or M06, and a basis set like 6-

31G(d) for main group elements and a pseudopotential basis set (e.g., LANL2DZ) for the

palladium and tin atoms.

Frequency Calculations: Vibrational frequency calculations are performed at the same level

of theory to characterize the nature of the stationary points (minima or first-order saddle

points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Solvation Effects: The influence of the solvent is often included using a continuum solvation

model, such as the Polarizable Continuum Model (PCM).

Energy Calculations: Single-point energy calculations are performed with a larger basis set

to obtain more accurate electronic energies.

Visualizing the Reaction Pathways
To better understand the complex processes involved in the DFT studies of the transmetalation

step, the following diagrams illustrate the overall Stille catalytic cycle and the detailed

transmetalation mechanism.
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Caption: The catalytic cycle of the Stille reaction.
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Caption: Associative mechanism of the transmetalation step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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